1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The compound 1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, a scaffold known for its versatility in medicinal chemistry.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6/c1-12-5-6-14(8-16(12)19)25-18-15(10-24-25)17(22-11-23-18)21-9-13-4-2-3-7-20-13/h2-8,10-11H,9H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELLYNRACFIJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of the chlorinated phenyl and pyridinylmethyl groups. Common synthetic routes may include:
Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving appropriate precursors.
Step 2: Introduction of the 3-chloro-4-methylphenyl group via electrophilic aromatic substitution or other suitable methods.
Step 3: Attachment of the pyridinylmethyl group through nucleophilic substitution or similar reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. Major products formed from these reactions depend on the nature of the reactants and the specific reaction pathways.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown efficacy against FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical targets in acute myeloid leukemia (AML) treatment. In one study, a related compound demonstrated complete tumor regression in an MV4-11 xenograft mouse model when administered at a dose of 10 mg/kg for 18 days without evident toxicity .
Anti-Angiogenic Properties
The compound also exhibits anti-angiogenic properties, which are crucial for inhibiting tumor growth by preventing the formation of new blood vessels. Research has shown that certain pyrazolo[3,4-d]pyrimidine derivatives can significantly inhibit endothelial cell proliferation and migration, essential processes in angiogenesis. For example, compounds derived from this class have demonstrated IC50 values ranging from 1 to 18 μM in vitro assays, indicating potent anti-angiogenic activity .
Structure-Activity Relationship Studies
A pivotal study focused on the structural optimization of pyrazolo[3,4-d]pyrimidine derivatives identified key modifications that enhance biological activity. The presence of specific substituents at critical positions was found to improve potency against targeted kinases while maintaining selectivity to minimize off-target effects. This research utilized both cell-based assays and transgenic zebrafish models to assess the efficacy of synthesized compounds .
Comparative Efficacy Studies
In comparative studies against standard treatments for AML, certain derivatives of pyrazolo[3,4-d]pyrimidines showed superior efficacy compared to existing therapies. These findings suggest a promising role for this compound class in developing next-generation anticancer agents .
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Solubility
- Chlorine Atoms : Compounds with multiple chloro groups (e.g., ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The target compound’s single chloro group balances these properties.
- Heterocyclic Moieties: The pyridin-2-ylmethyl group in the target compound contrasts with morpholinoethyl () or methoxyethyl () groups. Pyridine rings may improve CNS penetration compared to morpholine, which is more polar .
Biological Activity
1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound notable for its complex structure and potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been associated with various pharmacological effects, including anticancer, anti-inflammatory, and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H15ClN6, with a molecular weight of 350.81 g/mol. Its structure includes a chloromethylphenyl group and a pyridinylmethyl moiety, contributing to its unique reactivity and biological profile.
| Property | Details |
|---|---|
| Molecular Formula | C18H15ClN6 |
| Molecular Weight | 350.81 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of biological activities. Notably:
- Anticancer Activity : Compounds in this class have been shown to inhibit the growth of various cancer cell lines, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- Mechanism of Action : The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that this compound may inhibit specific kinases or enzymes involved in tumor growth signaling pathways .
- Anti-inflammatory Properties : Similar compounds have been noted for their ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases .
Anticancer Studies
A study conducted by Xia et al. evaluated various pyrazole derivatives for their antitumor activity. Compound 5 exhibited significant cytotoxicity with an IC50 value of 49.85 µM against A549 lung cancer cells . Another study reported that pyrazolo[3,4-d]pyrimidine derivatives showed selective inhibition against several kinases associated with cancer progression .
In Vivo Models
In vivo studies have demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives can significantly reduce tumor size in animal models. For example, compounds tested against NCI-H226 and NPC-TW01 cell lines showed growth inhibition with GI50 values ranging from 18 to 30 µM . These findings highlight the potential of this compound class in cancer therapeutics.
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound distinguishes it from other related compounds:
| Compound Name | Biological Activity |
|---|---|
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | Anti-cancer |
| 2-amino-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-one | Antiviral |
| N-(3-chloro-4-methylphenyl)-N-(pyridin-2-yl)methyl-piperazine | Hepatitis C treatment |
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of reaction conditions, solvents, and catalysts. For example:
- Coupling Reactions : Use dry acetonitrile or dichloromethane as solvents for nucleophilic substitution reactions (e.g., alkylation or arylation). highlights that reactions with aryl halides in dry acetonitrile at reflux followed by recrystallization yield pure products (e.g., compound 8a at 75% yield) .
- Catalytic Systems : Palladium-based catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) in the presence of Cs₂CO₃ enable efficient Buchwald-Hartwig amination, as shown in for analogous pyrazolo-pyrimidine derivatives (70% yield) .
- Purification : Recrystallization from acetonitrile or ethanol is critical for removing unreacted starting materials.
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer: Combine ¹H/¹³C NMR , IR , and HRMS for unambiguous confirmation:
- ¹H NMR : Key signals include pyrazole protons (δ 8.2–8.5 ppm), aromatic protons from the 3-chloro-4-methylphenyl group (δ 7.3–7.6 ppm), and pyridinylmethyl NH (δ 6.2–6.5 ppm). reports similar shifts for pyrrolo-pyrimidine analogs (e.g., δ 8.21 ppm for H-2) .
- IR : Look for NH stretching (~3298 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 377.12 for C₁₉H₁₇ClN₆).
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer: SAR studies should systematically modify substituents and assess activity in relevant assays:
- Substituent Variation : Replace the 3-chloro-4-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups. demonstrates that docking studies with target proteins (e.g., kinases) can predict binding affinity .
- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays) followed by in vivo efficacy testing. reports antimalarial activity of pyrazolo-pyrimidine analogs in murine models .
Q. What strategies are recommended for resolving contradictions in NMR or mass spectrometry data during characterization?
Methodological Answer: Contradictions often arise from impurities or solvent artifacts. Mitigation strategies include:
- Multi-Technique Validation : Cross-validate NMR data with HRMS and IR. For example, resolves discrepancies by confirming NH protons via IR (3298 cm⁻¹) and ¹H NMR (δ 6.2 ppm) .
- Solvent Screening : Test deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent-induced shifts. uses DMSO-d₆ for NH proton detection (δ 11.98 ppm) .
- Reference Standards : Compare with NIST spectral data () for benchmark peaks .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?
Methodological Answer:
- Dosing Routes : Administer intravenously (IV) and orally (PO) to assess bioavailability. uses IV dosing for antimalarial analogs to measure plasma half-life .
- Analytical Methods : Use LC-MS/MS for quantification in plasma. Validate methods per FDA guidelines (LOQ < 1 ng/mL).
- Metabolite Identification : Perform hepatic microsomal assays to identify primary metabolites (e.g., hydroxylation or demethylation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
